3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide is an organic compound with the molecular formula C12H16ClNO4. It is a derivative of propanamide, featuring a chloro group and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ammonia or an amine to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a single methoxy group.
3-chloro-N-(3,4-dimethoxyphenyl)propanamide: Similar structure with two methoxy groups.
3-chloro-N-(3,4,5-trimethoxyphenyl)acetylbenzohydrazide: A derivative with an additional benzohydrazide group.
Uniqueness
3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
IUPAC Name |
3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-9-6-8(14-11(15)4-5-13)7-10(17-2)12(9)18-3/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNUCPADTCCWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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